N-(2-Methoxy-5-chlorophenyl)-L-prolinamide
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Overview
Description
N-(2-Methoxy-5-chlorophenyl)-L-prolinamide, also known as mexidol, is a synthetic compound with neuroprotective properties. It was first developed in Russia in the 1980s as a treatment for ischemic stroke and has since been used to treat a variety of neurological disorders.
Mechanism of Action
Mexidol's mechanism of action is not fully understood, but it is believed to act as an antioxidant and a membrane stabilizer. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. Mexidol also regulates the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Mexidol has been shown to have a variety of biochemical and physiological effects. It reduces oxidative stress, inhibits apoptosis, and enhances the activity of antioxidant enzymes. Mexidol also improves blood flow to the brain and reduces inflammation.
Advantages and Limitations for Lab Experiments
Mexidol has several advantages for lab experiments. It is readily available and has a well-established safety profile. Mexidol is also soluble in water and can be administered orally or intravenously. However, N-(2-Methoxy-5-chlorophenyl)-L-prolinamide has some limitations for lab experiments. It is not widely used outside of Russia and may be difficult to obtain in other countries. Mexidol also has a short half-life and may require multiple doses to achieve therapeutic effects.
Future Directions
There are several future directions for research on N-(2-Methoxy-5-chlorophenyl)-L-prolinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Mexidol may also have applications in the treatment of stroke and traumatic brain injury. Additionally, further research is needed to fully understand N-(2-Methoxy-5-chlorophenyl)-L-prolinamide's mechanism of action and to optimize its dosing and administration.
Synthesis Methods
Mexidol is synthesized through the reaction of 2-methoxy-5-chlorobenzoyl chloride with L-proline in the presence of triethylamine. The resulting compound is then hydrolyzed with sodium hydroxide to give N-(2-Methoxy-5-chlorophenyl)-L-prolinamide.
Scientific Research Applications
Mexidol has been extensively studied for its neuroprotective properties. It has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Mexidol has also been studied for its cardioprotective properties and has been shown to reduce the risk of arrhythmias and myocardial infarction.
properties
IUPAC Name |
(2S)-N-(5-chloro-2-methoxyphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(13)7-10(11)15-12(16)9-3-2-6-14-9/h4-5,7,9,14H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBUPKSTUSLKT-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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